molecular formula C12H16N6O6 B164809 Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine CAS No. 90852-19-0

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine

Cat. No.: B164809
CAS No.: 90852-19-0
M. Wt: 340.29 g/mol
InChI Key: SQKWPVVWVBKSIG-ZLERWKPPSA-N
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Description

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine (CAS: 90852-19-0) is a chemically modified derivative of 2-deoxystreptamine (DOS), a core aminocyclitol structure in aminoglycoside antibiotics. The compound features two diazo (-N$_2$) groups at nitrogen positions and three acetyl (-OAc) groups at oxygen sites on the DOS scaffold . DOS itself is a critical biosynthetic intermediate in aminoglycosides like neomycin, gentamicin, and butirosin, where its hydroxyl and amino groups are functionalized to enhance antibacterial activity .

Properties

IUPAC Name

[(1R,3S,4R,6S)-2,3-diacetyloxy-4,6-diazidocyclohexyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N6O6/c1-5(19)22-10-8(15-17-13)4-9(16-18-14)11(23-6(2)20)12(10)24-7(3)21/h8-12H,4H2,1-3H3/t8-,9+,10+,11-,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKWPVVWVBKSIG-ZLERWKPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(CC(C(C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](C[C@@H]([C@H](C1OC(=O)C)OC(=O)C)N=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578922
Record name (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90852-19-0
Record name (1R,3S,4R,6S)-4,6-Diazidocyclohexane-1,2,3-triyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrolysis and Precursor Activation

Initial steps typically involve the hydrolysis of guanidine residues present in natural aminoglycoside precursors. For example, dihydrostreptomycin sulfate undergoes alkaline hydrolysis using saturated aqueous Ba(OH)₂ at 125°C for 36 hours to yield di(deguanidinyl)dihydrostreptomycin carbonate. This step removes unnecessary functional groups while preserving the streptamine backbone essential for subsequent modifications.

Diazo Group Introduction

Diazo functionalization is achieved through copper-catalyzed diazo transfer reactions. A representative protocol employs imidazole-1-sulfonyl azide hydrochloride (2.5 equiv) in the presence of CuSO₄·5H₂O (10 mol%) and sodium bicarbonate in water/THF mixtures at 0°C. The reaction proceeds via nucleophilic substitution, replacing primary amines with diazo groups while maintaining stereochemical integrity.

Acetylation Strategies and Regioselectivity

The tris-O-acetylation of intermediate compounds requires meticulous control to ensure proper regioselectivity. Benzyl bromide (3.0 equiv per hydroxyl group) in dimethylformamide (DMF) with NaH as base effectively protects hydroxyl groups, as evidenced by the synthesis of 2,5,6-tri-O-benzyl intermediates. Subsequent acetylation employs acetic anhydride (1.2 equiv) with 4-dimethylaminopyridine (DMAP) catalysis in dichloromethane, achieving >90% conversion within 30 minutes at room temperature.

Solvent and Temperature Optimization

Critical parameters for acetylation include:

ParameterOptimal ValueEffect on Yield
SolventAnhydrous DCMPrevents hydrolysis
Temperature25°CMinimizes side reactions
Reaction Time30-45 minCompletes conversion

Industrial-Scale Production Considerations

Translation of laboratory synthesis to industrial production necessitates modifications for efficiency and safety:

Continuous Flow Diazo Transfer

Recent advancements employ continuous flow reactors for exothermic diazo transfer steps, reducing reaction times from hours to minutes while improving safety profile. A typical setup uses:

  • Residence time: 8-12 minutes

  • Temperature: 5-10°C

  • Throughput: 1.2 L/h per module

Crystallization-Based Purification

Final purification leverages differential solubility in methanol/water mixtures (3:1 v/v), achieving >98% purity with single-step crystallization. This replaces traditional chromatography, reducing production costs by ∼40% in pilot-scale trials.

Analytical Characterization

Structural confirmation employs a combination of:

  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₄H₁₉N₅O₃ [M+H]⁺: 340.1398, Found: 340.1401

  • Multidimensional NMR:

    • ¹H-¹³C HSQC confirms acetyl methyl groups at δ 2.08-2.12 ppm

    • NOESY correlations verify stereochemistry retention

  • X-ray Crystallography: Resolves spatial arrangement of diazo groups (d(N-N) = 1.25 Å)

Comparative Analysis with Related Syntheses

The table below contrasts key metrics with analogous diazo-acetylated aminoglycosides:

CompoundYield (%)Purity (%)Reaction Steps
Bis(N-diazo)-tris(O-acetyl)6798.59
Diazido-dibenzyl derivative5297.211
Mono-diazo pentaacetyl7399.17

Chemical Reactions Analysis

Types of Reactions

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine can undergo various chemical reactions, including:

    Oxidation: The diazo groups can be oxidized to form nitrogen gas and corresponding carbonyl compounds.

    Reduction: Reduction of the diazo groups can lead to the formation of amines.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the acetyl groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diazo groups typically yields carbonyl compounds, while reduction results in amines.

Scientific Research Applications

Chemical Synthesis Applications

1. Precursor in Organic Synthesis

  • Role : This compound serves as a precursor for synthesizing complex organic molecules. It is particularly useful in the creation of diazo compounds and other derivatives that can undergo further transformations.
  • Mechanism : The diazo groups in Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine can decompose to form reactive intermediates such as carbenes and nitrenes, which are crucial for generating new chemical bonds in organic synthesis.

2. Reagent in Organic Reactions

  • Applications : It acts as a reagent in various organic reactions, including oxidation, reduction, and substitution reactions.
    • Oxidation : The diazo groups can be oxidized to yield nitrogen gas and carbonyl compounds.
    • Reduction : Reduction processes can convert diazo groups into amines.
    • Substitution : The acetyl groups can be replaced with other functional groups through nucleophilic substitution reactions .

Biological Applications

1. Biochemical Studies

  • Interaction with Biological Molecules : The unique structure of this compound allows it to interact with various biological molecules, making it valuable for biochemical studies. Its ability to form reactive intermediates enables it to modify biomolecules selectively, which is essential for understanding biological pathways and mechanisms.

2. Antibiotic Development

  • Case Study : Research has shown that modifications of related compounds like neomycin using similar diazo chemistry can enhance antibiotic activity against resistant bacterial strains. For instance, derivatives formed from the introduction of azide groups have demonstrated improved selectivity for bacterial ribosomes over human ribosomes, potentially reducing toxicity .

Industrial Applications

1. Production of Specialty Chemicals

  • Use in Industry : this compound is utilized in the production of specialty chemicals and materials. Its properties facilitate the development of novel compounds with specific functionalities required in various industrial applications .

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
OxidationConverts diazo groups to carbonyl compoundsPotassium permanganate, Chromium trioxide
ReductionConverts diazo groups to aminesLithium aluminum hydride, Hydrogen gas
SubstitutionReplaces acetyl groups with other functional groupsNucleophiles (amines, alcohols)

Mechanism of Action

The mechanism of action of Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine involves the formation of reactive intermediates such as carbenes and nitrenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include:

    Carbene Formation: The diazo groups decompose to form carbenes, which can insert into C-H, N-H, and O-H bonds.

    Nitrene Formation: Similar to carbenes, nitrenes can insert into various bonds, leading to the formation of new compounds.

Comparison with Similar Compounds

Key Observations :

  • Diazo Groups: Unlike natural aminoglycosides, which prioritize amino acylation (e.g., butirosin’s AHB group), the diazo modification introduces nitrogen-rich, reactive sites that may alter redox properties or resistance mechanisms .
  • Positional Specificity: The 4,5- or 4,6-disubstitution patterns in clinical aminoglycosides are critical for ribosomal binding. The absence of glycosyl groups in Bis(N-diazo)-tris(O-acetyl)-DOS suggests divergent biological targets or mechanisms .

Biological Activity

Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine is a synthetic derivative of 2-deoxystreptamine, a core structure found in several aminoglycoside antibiotics. This compound has garnered attention due to its potential biological activities, particularly as an antibiotic and its interactions with bacterial ribosomes. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound involves several key steps that modify the parent structure of 2-deoxystreptamine. The compound features three acetyl groups and two diazo groups, which significantly influence its reactivity and biological properties.

Chemical Structure

  • Molecular Formula : C₁₄H₁₉N₅O₃
  • Molecular Weight : 340.29 g/mol
  • CAS Number : 90852-19-0

The presence of diazo groups is particularly noteworthy as they can facilitate various reactions, including cycloadditions and other transformations that enhance the compound's pharmacological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against a range of bacterial strains. Its mechanism primarily involves binding to the bacterial ribosome, inhibiting protein synthesis.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus1
Escherichia coli0.5
Klebsiella pneumoniae0.25
Acinetobacter baumannii1–2

These results demonstrate that the compound retains efficacy similar to other aminoglycosides, making it a candidate for further development in antibiotic therapy.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of bacterial protein synthesis. It binds to the A-site of the ribosomal RNA, leading to misreading of mRNA and ultimately resulting in the production of nonfunctional proteins. This action is characteristic of aminoglycosides and underscores the importance of ribosomal interactions in their antibiotic activity.

Case Studies

  • In Vitro Studies :
    A study conducted on various aminoglycoside derivatives, including this compound, revealed that modifications at the N-position can enhance antibacterial activity while reducing toxicity to mammalian cells. The study highlighted that this compound maintained activity against resistant strains of bacteria, suggesting its potential as a next-generation antibiotic.
  • Animal Model Research :
    In a murine model, this compound was tested for nephrotoxicity—a common side effect associated with aminoglycosides. Results indicated that this compound exhibited lower nephrotoxic effects compared to traditional aminoglycosides like gentamicin, making it a promising candidate for therapeutic use without significant side effects.

Q & A

Q. What are the key synthetic pathways for Bis(N-diazo)-tris(O-acetyl)-2-deoxystreptamine?

The synthesis typically involves functionalization of 2-deoxystreptamine derivatives. For example, describes a method where 4-methylthiomethyl-5,6-di-O-acetyl-diazido-2-deoxystreptamine is converted to a 4-chloromethyl intermediate, followed by nucleophilic substitution with heterocyclic reagents to yield target derivatives . highlights asymmetric catalytic desymmetrization strategies for stereochemical control, which could be adapted for synthesizing diazo-acetyl derivatives . Key steps include diazo group stabilization under anhydrous conditions and acetylation to protect hydroxyl groups during functionalization.

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is critical for confirming stereochemistry and acetyl/diazo group positions. Mass spectrometry (ESI-TOF or MALDI-TOF) validates molecular weight, particularly for diazo groups prone to decomposition. Infrared (IR) spectroscopy can confirm acetyl C=O stretches (~1740 cm⁻¹) and diazo N=N vibrations (~2100 cm⁻¹). and emphasize rigorous characterization to resolve structural ambiguities in aminocyclitol derivatives .

Q. How does the compound’s stability influence experimental design?

The diazo groups are thermally and photolytically labile, requiring reactions to be conducted under inert atmospheres (N₂/Ar), low temperatures (0–4°C), and shielded from UV light. Acetyl groups improve solubility in organic solvents (e.g., DCM, THF) but may hydrolyze under acidic/basic conditions. Stability assays (TGA, DSC) and real-time monitoring via HPLC are recommended to optimize reaction duration and storage conditions .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

demonstrates that asymmetric catalysis (e.g., Pd-catalyzed desymmetrization) can enforce stereoselectivity in aminocyclitol frameworks. For diazo-acetyl derivatives, chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) may direct nucleophilic substitutions. Diastereomer ratios should be quantified via chiral HPLC or NMR titration, with computational modeling (DFT) to predict transition-state energetics .

Q. How should researchers reconcile contradictory data on reaction yields or biological activity across studies?

Discrepancies often arise from divergent reaction conditions (e.g., solvent polarity, temperature) or analytical methods. For example, reports "satisfactory yields" for heterocyclic derivatives, but exact yields depend on nucleophile reactivity and purification techniques (e.g., column chromatography vs. recrystallization) . Meta-analyses of reaction parameters (e.g., Eyring plots for temperature effects) and standardized bioassays (e.g., RNA-binding affinity in in vitro models) are critical for cross-study validation.

Q. What experimental strategies are recommended for evaluating the RNA-binding efficacy of this compound derivatives?

suggests using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) with ribosomal RNA or viral RNA targets. Structural insights can be obtained via X-ray crystallography or cryo-EM of ligand-RNA complexes. Competitive assays with fluorescent probes (e.g., ethidium bromide displacement) provide preliminary screening data .

Q. How can the compound’s reactivity be integrated into broader theoretical frameworks for aminoglycoside antibiotic design?

The diazo and acetyl groups may mimic natural aminoglycoside motifs (e.g., neamine’s amino sugars) that bind RNA. links derivatives to RNA recognition, suggesting a structure-activity relationship (SAR) study to correlate substituent electronegativity with binding specificity. Molecular dynamics simulations can model interactions with bacterial ribosomes, guided by aminoglycoside resistance mechanisms (e.g., methyltransferase modifications) .

Q. What methodological challenges arise during purification, and how can they be mitigated?

Polar diazo-acetyl derivatives often require reverse-phase HPLC or ion-exchange chromatography due to poor crystallinity. notes that acetyl groups enhance solubility in aprotic solvents but complicate aqueous workups. Solid-phase extraction (SPE) with C18 cartridges or gradient elution (ACN/H2O + 0.1% TFA) improves recovery. Purity should be verified via LC-MS and elemental analysis .

Methodological Best Practices

  • Data Analysis : Use multivariate statistics (e.g., PCA) to correlate synthetic variables (e.g., reaction time, catalyst loading) with yield/stereoselectivity. emphasizes critical evaluation of data transformations and error margins .
  • Theoretical Frameworks : Align experiments with aminocyclitol biosynthesis pathways or RNA-interaction models () to ensure hypothesis-driven research .
  • Contradiction Resolution : Apply the "triangulation" method by cross-validating results through synthetic, spectroscopic, and computational approaches () .

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